molecular formula C14H14N2O4 B2857340 (3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione CAS No. 74720-30-2

(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione

Cat. No. B2857340
CAS RN: 74720-30-2
M. Wt: 274.276
InChI Key: DHTWSXQNUMZDAD-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione, also known as 4-methoxyphenylacetylpiperazine-2,5-dione (MPAP), is a novel synthetic compound with numerous potential applications in the fields of medicine, biochemistry, and pharmacology. MPAP has been studied extensively in recent years, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in organic synthesis and the development of pharmacologically active agents. Novel compounds synthesized from similar structures have been evaluated for their anti-inflammatory and analgesic activities, highlighting the potential of this compound in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Molecular Structure Analysis

  • Studies on the molecular structure and solution conformations of compounds similar to "(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione" provide insights into their chemical behavior and interactions. For example, the analysis of 3-(α- Bromobenzyl )-3-methoxypiperazine-2,5-diones has offered valuable information regarding their conformations and the repulsive interactions that influence their structures (Elix et al., 1986).

Bioactive Compound Synthesis

  • Derivatives of piperazine-2,5-dione, to which "(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione" is related, have been synthesized and their bioactive properties explored. For instance, the marine-derived actinobacterium Streptomyces sp. yielded new compounds with cytotoxic activities, underscoring the potential of piperazine-2,5-dione derivatives in biologically active compound discovery (Sobolevskaya et al., 2007).

Material Science and Engineering

  • The compound's structure is also relevant in materials science for the design and synthesis of new materials with specific properties. The engineering of organic crystals, for example, utilizes compounds with piperazine-2,5-dione frameworks to study crystal packing and supramolecular organization, contributing to the development of materials with tailored properties (Ntirampebura et al., 2008).

properties

IUPAC Name

(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-9(17)16-8-13(18)15-12(14(16)19)7-10-3-5-11(20-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,18)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTWSXQNUMZDAD-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)NC(=CC2=CC=C(C=C2)OC)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC(=O)N/C(=C/C2=CC=C(C=C2)OC)/C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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